

Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Toluenesulfonyl chloride

Cat. No.: B042831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tosylation of primary alcohols is a fundamental and widely utilized transformation in organic synthesis. This reaction converts a primary alcohol ($R-CH_2OH$) into a tosylate ester ($R-CH_2OTs$) using **p-toluenesulfonyl chloride** (TsCl). The primary hydroxyl group, which is a poor leaving group, is transformed into a tosylate group, which is an excellent leaving group, susceptible to nucleophilic substitution (S_N2) and elimination ($E2$) reactions.^{[1][2][3]} This conversion is critical in multi-step syntheses, particularly in drug development, where the facile introduction of various functional groups is often required. The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group because the C-O bond of the alcohol is not broken during the tosylation process.^{[4][5]}

This document provides a detailed protocol for the tosylation of primary alcohols, including reaction conditions, work-up procedures, and data on the tosylation of various substrates.

Reaction Mechanism

The tosylation of an alcohol involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of tosyl chloride, leading to the displacement of the chloride ion. A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.^[3] Pyridine can also act as a nucleophilic catalyst by first reacting with TsCl to form a highly reactive N-tosylpyridinium intermediate.^{[6][7]}

Experimental Protocols

Two common protocols for the tosylation of primary alcohols are presented below. Protocol A is a general method using triethylamine or pyridine in dichloromethane, while Protocol B is for more challenging substrates that may require a stronger, non-nucleophilic base.

Protocol A: General Tosylation of Primary Alcohols using Triethylamine or Pyridine

Materials:

- Primary alcohol
- p-Tosyl chloride (TsCl)
- Triethylamine (Et₃N) or Pyridine
- Dichloromethane (DCM), anhydrous
- 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
- Deionized water
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (approximately 10 volumes), add triethylamine (1.5 eq.) or pyridine (1.5 eq.) at 0 °C under a nitrogen atmosphere.^[1] A catalytic amount of DMAP (0.1-0.2 eq.) can be added to accelerate the reaction.^{[8][9]}
- Slowly add **p-toluenesulfonyl chloride** (1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.^{[1][8]}
- Allow the reaction mixture to stir at 0 °C for 30 minutes to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).^{[1][8]} If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 2-12 hours.^{[1][8]}
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.^[8]
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tosylate.^{[1][8]}
- The crude product can be purified by column chromatography on silica gel if necessary.

Protocol B: Tosylation of Less Reactive Primary Alcohols using Sodium Hydride

Materials:

- Primary alcohol
- p-Tosyl chloride (TsCl)
- Sodium hydride (NaH), 60% dispersion in mineral oil

- Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
- Deionized water
- Saturated ammonium chloride (NH₄Cl) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF or DMF at 0 °C under a nitrogen atmosphere, add a solution of the primary alcohol (1.0 eq.) in the same solvent dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
- Cool the reaction mixture back to 0 °C and add a solution of **p-toluenesulfonyl chloride** (1.1 eq.) in the same solvent dropwise.
- Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete as indicated by TLC.
- Carefully quench the reaction at 0 °C by the slow addition of a saturated NH₄Cl solution.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography if necessary.

Data Presentation

The following table summarizes the tosylation of various primary alcohols with TsCl under different reaction conditions.

Entry	Substrate	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Benzyl alcohol	Pyridine	DCM	0 → RT	4	95	[1]
2	Ethanol	Triethylamine	DCM	0	4	92	[1]
3	1-Butanol	Pyridine	DCM	0 → RT	6	94	[1]
4	2-Phenylethanol	Triethylamine, DMAP	DCM	0 → 15	12	85	[8]
5	(Z)-Pent-3-en-1-ol	Triethylamine, DMAP	DCM	0	-	-	[9]
6	3-Hydroxypropylamine	Sodium Hydride	THF	0 → RT	-	-	[10]
7	Various alcohols	KOH, BnNMe_2	Water	-	-	79-95	[11]

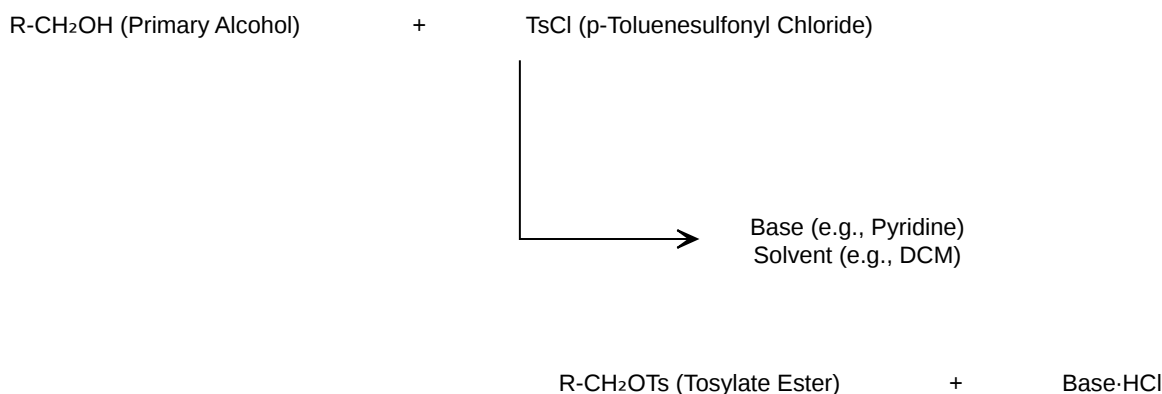
Note: Yields are isolated yields after purification. Dashes indicate that the specific information was not provided in the cited source.

Potential Side Reactions

While tosylation is a robust reaction, certain side reactions can occur. For some substituted benzyl alcohols, particularly those with electron-withdrawing groups, the initially formed tosylate can undergo nucleophilic substitution by the chloride ion generated from TsCl, leading to the corresponding benzyl chloride.[8] The choice of solvent can also influence the outcome; for instance, using DMF can accelerate this nucleophilic substitution.[8]

Visualizations

Reaction Scheme



[Click to download full resolution via product page](#)

Caption: General reaction scheme for the tosylation of a primary alcohol.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the tosylation of primary alcohols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ch8 : Tosylates [chem.ucalgary.ca]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. organic chemistry - Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042831#protocol-for-tosylation-of-primary-alcohols-with-tscl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com